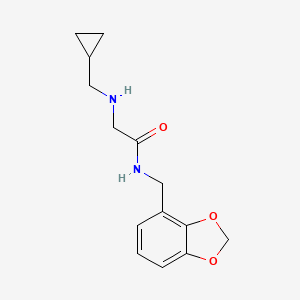![molecular formula C14H22N2O4 B7587347 2-amino-2-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]propanamide](/img/structure/B7587347.png)
2-amino-2-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-2-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]propanamide, also known as TMA-2, is a psychedelic drug that belongs to the phenylethylamine family. TMA-2 is a derivative of amphetamine and has been used in scientific research to study its mechanism of action and physiological effects.
Wirkmechanismus
2-amino-2-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]propanamide acts on the central nervous system by binding to serotonin receptors. It has been shown to have a higher affinity for the 5-HT2A receptor subtype, which is involved in regulating mood and perception. This compound also has some affinity for other serotonin receptor subtypes, such as 5-HT2C and 5-HT1A. The exact mechanism of action of this compound is not fully understood, but it is thought to involve the activation of intracellular signaling pathways that lead to changes in gene expression and synaptic plasticity.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It can cause changes in perception, mood, and thought processes. This compound has also been shown to increase heart rate and blood pressure, as well as cause pupil dilation and changes in body temperature. Additionally, this compound has been shown to increase the release of neurotransmitters such as dopamine and serotonin, which may contribute to its psychoactive effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-amino-2-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]propanamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been well-studied in scientific research. This compound also has a long half-life, which allows for extended experiments. However, this compound has some limitations for lab experiments. It is a Schedule I controlled substance in the United States, which makes it difficult to obtain for research purposes. Additionally, this compound has psychoactive effects, which may make it difficult to control for confounding variables in experiments.
Zukünftige Richtungen
For the study of 2-amino-2-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]propanamide include further elucidating its mechanism of action, studying its potential therapeutic applications, and developing new derivatives with improved therapeutic potential.
Synthesemethoden
2-amino-2-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]propanamide can be synthesized through multiple methods, including the reaction of 2,4,5-trimethoxybenzaldehyde with nitromethane, followed by reduction with sodium borohydride. Another method involves the reaction of 2,4,5-trimethoxybenzaldehyde with nitroethane, followed by reduction with lithium aluminum hydride. The final product can be purified through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
2-amino-2-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]propanamide has been used in scientific research to study its effects on the central nervous system. It has been shown to have psychedelic effects similar to other phenylethylamine derivatives, such as mescaline and LSD. This compound has also been used to study its effects on serotonin receptors, which are involved in regulating mood, appetite, and sleep. Additionally, this compound has been used to study its potential therapeutic applications, such as its ability to reduce symptoms of depression and anxiety.
Eigenschaften
IUPAC Name |
2-amino-2-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4/c1-14(2,15)13(17)16-8-9-6-11(19-4)12(20-5)7-10(9)18-3/h6-7H,8,15H2,1-5H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXAOHGIRHJLRCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1=CC(=C(C=C1OC)OC)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylmethyl)-7H-purin-6-amine](/img/structure/B7587264.png)
![3-[[[Cyclopropylmethyl(methyl)carbamoyl]amino]methyl]benzoic acid](/img/structure/B7587267.png)


![2-[(4-Ethylphenyl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7587305.png)
![[2-(2-methyl-5-morpholin-4-ylsulfonylanilino)-2-oxoethyl] (E)-3-(3-methoxyphenyl)prop-2-enoate](/img/structure/B7587313.png)
![2-Methyl-2-[[4-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid](/img/structure/B7587315.png)
![2-[[2-(3-Fluoro-4-methoxyphenyl)acetyl]amino]-2-methylpropanoic acid](/img/structure/B7587322.png)
![1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-2-amine](/img/structure/B7587342.png)
![2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrile](/img/structure/B7587352.png)


![4-hydroxy-N-[(1-phenylpyrazol-4-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7587366.png)
![3-[[(2R)-2-amino-2-phenylacetyl]amino]-N-methylbenzamide](/img/structure/B7587367.png)